![molecular formula C16H23NO3 B5174860 N-(cyclohexylmethyl)-2,3-dimethoxybenzamide](/img/structure/B5174860.png)
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. The compound has been extensively studied for its potential therapeutic applications in treating a range of neurological disorders, including Alzheimer's disease, schizophrenia, and stroke.
Mécanisme D'action
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory processes. The compound enhances the activity of AMPA receptors by increasing the binding affinity of glutamate, the neurotransmitter that activates these receptors.
Biochemical and physiological effects:
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. The compound has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, N-(cyclohexylmethyl)-2,3-dimethoxybenzamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyclohexylmethyl)-2,3-dimethoxybenzamide in lab experiments is its potency and selectivity for AMPA receptors. This allows researchers to study the specific effects of AMPA receptor modulation on synaptic plasticity and cognitive function. However, one limitation of using N-(cyclohexylmethyl)-2,3-dimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(cyclohexylmethyl)-2,3-dimethoxybenzamide. One area of interest is the potential therapeutic applications of the compound in treating neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Finally, research on the pharmacokinetics and pharmacodynamics of N-(cyclohexylmethyl)-2,3-dimethoxybenzamide could help to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoyl chloride with cyclohexylmethylamine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in treating neurological disorders. Studies have shown that N-(cyclohexylmethyl)-2,3-dimethoxybenzamide can enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and stroke. In addition, N-(cyclohexylmethyl)-2,3-dimethoxybenzamide has been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-10-6-9-13(15(14)20-2)16(18)17-11-12-7-4-3-5-8-12/h6,9-10,12H,3-5,7-8,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQYFRIFWGIUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.